Cas no 1567643-79-1 (3-(3-phenylprop-2-en-1-yl)piperidine)

3-(3-Phenylprop-2-en-1-yl)piperidine is a piperidine derivative featuring a phenylpropenyl substituent, which enhances its utility as an intermediate in organic synthesis and pharmaceutical research. The compound’s structure combines a piperidine core with a conjugated phenylpropenyl side chain, offering versatility in further functionalization. Its rigid yet flexible framework makes it valuable for constructing bioactive molecules, particularly in the development of CNS-targeting agents or receptor modulators. The presence of the aromatic and alkenyl groups provides opportunities for electrophilic or nucleophilic modifications, broadening its applicability in medicinal chemistry. High purity grades ensure consistent performance in synthetic applications, making it a reliable choice for research and industrial use.
3-(3-phenylprop-2-en-1-yl)piperidine structure
1567643-79-1 structure
Product name:3-(3-phenylprop-2-en-1-yl)piperidine
CAS No:1567643-79-1
MF:C14H19N
MW:201.30736374855
CID:5913506
PubChem ID:104680586

3-(3-phenylprop-2-en-1-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-phenylprop-2-en-1-yl)piperidine
    • 1567643-79-1
    • EN300-1862151
    • 3-(3-Phenyl-2-propen-1-yl)piperidine
    • Inchi: 1S/C14H19N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-4,6-8,14-15H,5,9-12H2
    • InChI Key: BRWDMBZBFAPMHZ-UHFFFAOYSA-N
    • SMILES: N1CCCC(CC=CC2=CC=CC=C2)C1

Computed Properties

  • Exact Mass: 201.151749610g/mol
  • Monoisotopic Mass: 201.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 3.1

Experimental Properties

  • Density: 0.963±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 319.0±11.0 °C(Predicted)
  • pka: 10.34±0.10(Predicted)

3-(3-phenylprop-2-en-1-yl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1862151-10.0g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
10g
$5037.0 2023-06-03
Enamine
EN300-1862151-1.0g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
1g
$1172.0 2023-06-03
Enamine
EN300-1862151-0.5g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
0.5g
$877.0 2023-09-18
Enamine
EN300-1862151-0.05g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
0.05g
$768.0 2023-09-18
Enamine
EN300-1862151-1g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
1g
$914.0 2023-09-18
Enamine
EN300-1862151-5g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
5g
$2650.0 2023-09-18
Enamine
EN300-1862151-2.5g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
2.5g
$1791.0 2023-09-18
Enamine
EN300-1862151-5.0g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
5g
$3396.0 2023-06-03
Enamine
EN300-1862151-0.1g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
0.1g
$804.0 2023-09-18
Enamine
EN300-1862151-0.25g
3-(3-phenylprop-2-en-1-yl)piperidine
1567643-79-1
0.25g
$840.0 2023-09-18

Additional information on 3-(3-phenylprop-2-en-1-yl)piperidine

Comprehensive Analysis of 3-(3-phenylprop-2-en-1-yl)piperidine (CAS No. 1567643-79-1): Properties, Applications, and Research Insights

3-(3-phenylprop-2-en-1-yl)piperidine (CAS No. 1567643-79-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The compound belongs to the class of piperidine derivatives, which are widely explored for their potential in drug discovery and material science. Its molecular structure combines a piperidine ring with a phenylpropenyl side chain, offering versatile reactivity and functionalization opportunities.

In recent years, the demand for piperidine-based compounds has surged, driven by their applications in central nervous system (CNS) drug development and bioactive molecule synthesis. Researchers are particularly interested in 3-(3-phenylprop-2-en-1-yl)piperidine due to its potential as a pharmacophore scaffold. The compound’s CAS No. 1567643-79-1 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and organic synthesis.

The synthesis of 3-(3-phenylprop-2-en-1-yl)piperidine typically involves cross-coupling reactions or reductive amination techniques, which are topics of high interest in green chemistry discussions. With the growing emphasis on sustainable synthesis methods, this compound serves as a case study for optimizing atom economy and catalytic efficiency. Its phenylpropenyl moiety also makes it a candidate for studying structure-activity relationships (SAR) in drug design.

From an industrial perspective, 3-(3-phenylprop-2-en-1-yl)piperidine is explored for its potential in flavor and fragrance applications, owing to its aromatic properties. Additionally, its piperidine core aligns with trends in heterocyclic chemistry, a field dominating recent scientific publications and patent filings. Users often search for "piperidine derivatives uses" or "how to synthesize phenylpropenyl compounds," highlighting the compound’s interdisciplinary appeal.

Safety and handling of CAS No. 1567643-79-1 adhere to standard laboratory protocols, with no significant hazards reported under normal conditions. Its stability and solubility profiles make it suitable for high-throughput screening in drug discovery. As the pharmaceutical industry shifts toward fragment-based drug design, 3-(3-phenylprop-2-en-1-yl)piperidine exemplifies how small molecules can serve as building blocks for complex therapeutics.

In conclusion, 3-(3-phenylprop-2-en-1-yl)piperidine (CAS No. 1567643-79-1) represents a compelling subject for researchers focusing on drug development, organic synthesis, and material science. Its structural versatility and applicability in cutting-edge research ensure its continued relevance in both academic and industrial settings. For those investigating piperidine chemistry or bioactive molecules, this compound offers a wealth of opportunities for innovation.

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